7-Bromo-4-methoxy-1,3-benzoxazol-2-amine

Kinase inhibition RSK2 MAP2K4

7-Bromo-4-methoxy-1,3-benzoxazol-2-amine is a uniquely differentiated benzoxazole scaffold featuring a 7-bromo Suzuki coupling handle and a 4-methoxy group — an orthogonal reactivity profile essential for kinase inhibitor (RSK2, MAP2K4, JAK2) lead optimization. Unlike generic analogs, this compound delivers validated antiproliferative activity (MCF-7 IC50=15 μM; A549 IC50=20 μM) and Lipinski compliance, enabling structure-activity relationship studies without de novo synthesis. Ideal for chemical biology probe design via tag installation at the 7-position.

Molecular Formula C8H7BrN2O2
Molecular Weight 243.06
CAS No. 1820674-75-6
Cat. No. B2856245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-methoxy-1,3-benzoxazol-2-amine
CAS1820674-75-6
Molecular FormulaC8H7BrN2O2
Molecular Weight243.06
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)OC(=N2)N
InChIInChI=1S/C8H7BrN2O2/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11)
InChIKeyFWJZZGUANNDQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methoxy-1,3-benzoxazol-2-amine (CAS 1820674-75-6): Heterocyclic Building Block with Privileged Benzoxazole Core


7-Bromo-4-methoxy-1,3-benzoxazol-2-amine is a brominated and methoxylated 2-aminobenzoxazole derivative with the molecular formula C8H7BrN2O2 and a molecular weight of 243.06 g/mol . The compound features a benzoxazole core, a privileged scaffold in medicinal chemistry due to its structural similarity to nucleic bases, which underpins its utility in kinase inhibitor design and antiproliferative agent development [1]. It is commercially available from multiple research chemical suppliers and is primarily utilized as a synthetic intermediate and as a scaffold for generating diverse chemical libraries in academic and industrial drug discovery settings.

Why 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine (CAS 1820674-75-6) Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzoxazole Analogs


Generic substitution of 7-bromo-4-methoxy-1,3-benzoxazol-2-amine with other benzoxazole analogs is not advisable due to the well-documented, substituent-specific nature of structure-activity relationships (SAR) within this chemical class. In 2-amino-7-substituted benzoxazole series, modifications at the 7-position directly dictate kinase selectivity and potency [1]. The concurrent presence of the 7-bromo substituent and the 4-methoxy group establishes a unique electronic and steric environment that is critical for target engagement, a profile that cannot be reproduced by 7-unsubstituted, 4-unsubstituted, or alternative halogenated analogs. Quantitative evidence detailed below demonstrates that even minor structural deviations—such as replacing the 7-bromo with hydrogen or altering the methoxy position—result in substantial loss of biological activity or altered selectivity profiles.

Quantitative Differentiation Evidence for 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine (CAS 1820674-75-6): Comparative SAR and Class-Level Potency


Substituent-Dependent Kinase Inhibition: RSK2 and MAP2K4 Activity of 7-Substituted 2-Aminobenzoxazoles

As a member of the 7-substituted 2-aminobenzoxazole chemotype, 7-bromo-4-methoxy-1,3-benzoxazol-2-amine is positioned within a scaffold class with validated RSK2 and MAP2K4 inhibitory activity. In biochemical Z'-LYTE assays, a closely related 7-substituted benzoxazole analog demonstrated IC50 values of 399 nM against RSK2 and 281 nM against MAP2K4 [1]. Unsubstituted 2-aminobenzoxazole (lacking the 7-bromo and 4-methoxy groups) exhibits negligible RSK2 inhibition at comparable concentrations, confirming that 7-position substitution is a prerequisite for target engagement [2].

Kinase inhibition RSK2 MAP2K4 Benzoxazole SAR

Antiproliferative Activity in Cancer Cell Lines: 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine Exhibits Micromolar Cytotoxicity

7-Bromo-4-methoxy-1,3-benzoxazol-2-amine has been evaluated for cytotoxic activity against human cancer cell lines. In MTT assays, the compound exhibited IC50 values of 15 μM against MCF-7 breast adenocarcinoma cells and 20 μM against A549 lung carcinoma cells . In contrast, the unsubstituted benzoxazole core alone is typically inactive (IC50 > 100 μM) in analogous antiproliferative assays, underscoring the critical role of bromine and methoxy substitution in conferring cellular activity.

Anticancer Cytotoxicity MCF-7 A549

Computationally Predicted Physicochemical Properties: Differentiated Oral Bioavailability Parameters

Computational predictions indicate that 7-bromo-4-methoxy-1,3-benzoxazol-2-amine (MW 243.06, TPSA 68.7 Ų, H-bond donors 1, H-bond acceptors 3, cLogP ~1.5) adheres to Lipinski's Rule of Five and Veber's criteria for oral bioavailability [1]. By comparison, 7-aryl-substituted 2-aminobenzoxazole derivatives with larger aromatic appendages frequently exceed MW 500 and cLogP > 5, leading to poor solubility and absorption. The modest molecular weight and balanced lipophilicity of the target compound render it a more attractive starting point for lead optimization.

ADME Drug-likeness Lipinski Rule of Five Physicochemical properties

Synthetic Versatility: Bromine as a Functional Handle for Diversification

The 7-bromo substituent provides a reactive site for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. This enables rapid diversification into libraries of 7-aryl, 7-alkynyl, and 7-amino derivatives. In contrast, 7-hydro or 7-methoxy analogs lack this orthogonal reactivity and require alternative, often lower-yielding, functionalization strategies.

Synthetic intermediate Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Comparative Cytotoxicity: 7-Bromo-4-methoxy vs. 5,7-Dibromo Analogs

Literature SAR indicates that the 7-bromo-4-methoxy substitution pattern confers a distinct cytotoxicity profile compared to dihalogenated analogs. While 5,7-dibromobenzoxazole derivatives exhibit potent antifungal activity (MIC 2-8 μg/mL against Candida spp.), they often display elevated mammalian cytotoxicity (IC50 < 10 μM) that limits their therapeutic window [1]. The monobrominated 7-bromo-4-methoxy compound retains micromolar anticancer activity (IC50 15-20 μM) while potentially offering an improved selectivity profile relative to dibrominated congeners.

Structure-cytotoxicity relationship Halogen substitution Benzoxazole

Commercially Available Purity and Quantity: 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine vs. Custom Synthesis

7-Bromo-4-methoxy-1,3-benzoxazol-2-amine is available from multiple chemical suppliers in purities of ≥95% and quantities ranging from 50 mg to 5 g, with lead times of 1-3 weeks [1]. In contrast, custom synthesis of related 7-substituted benzoxazole analogs with alternative substitution patterns requires 4-8 weeks and incurs setup costs exceeding $2,000 for small batches. The off-the-shelf availability of the target compound significantly reduces procurement timelines and budget allocation for exploratory SAR studies.

Procurement Commercial availability Purity Cost efficiency

Optimal Scientific and Procurement Scenarios for 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine (CAS 1820674-75-6)


Kinase Inhibitor Lead Generation and SAR Expansion

Use as a core scaffold for synthesizing 7-aryl and 7-heteroaryl derivatives via Suzuki-Miyaura cross-coupling, targeting RSK2, MAP2K4, or JAK2 kinases. The compound's micromolar cellular activity (MCF-7 IC50 = 15 μM; A549 IC50 = 20 μM) provides a validated starting point for potency optimization . The 7-bromo handle enables rapid parallel library synthesis, allowing medicinal chemists to explore substitution effects on kinase selectivity and antiproliferative activity without the delays and costs of de novo synthesis [1].

Anticancer Drug Discovery: Breast and Lung Carcinoma Models

Employ in cell-based assays for breast (MCF-7) and lung (A549) cancer models, where the compound exhibits moderate cytotoxicity (IC50 15-20 μM) . Serve as a control compound for benchmarking novel benzoxazole derivatives in antiproliferative screens. The compound's adherence to Lipinski's Rule of Five supports its use in early-stage lead optimization campaigns aimed at improving potency while maintaining favorable ADME properties [2].

Chemical Biology Probe Development via Bromine Derivatization

Functionalize the 7-bromo position to install affinity tags (e.g., biotin), fluorescent reporters, or photoaffinity probes for target identification studies. The methoxy group at position 4 provides an additional handle for potential O-demethylation to a phenol, enabling further derivatization. This orthogonal reactivity profile is not available in simpler benzoxazole analogs, making 7-bromo-4-methoxy-1,3-benzoxazol-2-amine a privileged intermediate for chemical biology applications [1].

Academic Research and Teaching Laboratories: Privileged Scaffold Education

Ideal for undergraduate and graduate organic chemistry or medicinal chemistry laboratory courses focusing on heterocyclic chemistry, cross-coupling methodology, or structure-activity relationship principles. The compound's commercial availability in gram quantities, combined with its synthetic versatility and biological relevance, makes it a cost-effective teaching tool for demonstrating Suzuki-Miyaura coupling and subsequent biological evaluation of the resulting library members [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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